molecular formula C7H8BrNO2 B1284382 2-Bromo-N-(2-furylmethyl)acetamide CAS No. 89791-75-3

2-Bromo-N-(2-furylmethyl)acetamide

Cat. No.: B1284382
CAS No.: 89791-75-3
M. Wt: 218.05 g/mol
InChI Key: FIMXODYBCGBCRR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-furylmethyl)acetamide is an organic compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 g/mol . It is characterized by the presence of a bromine atom, a furan ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-furylmethyl)acetamide typically involves the bromination of N-(2-furylmethyl)acetamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds as follows:

N-(2-furylmethyl)acetamide+Br2This compound\text{N-(2-furylmethyl)acetamide} + \text{Br}_2 \rightarrow \text{this compound} N-(2-furylmethyl)acetamide+Br2​→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-furylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and furan ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-thienylmethyl)acetamide
  • 2-Chloro-N-(2-furylmethyl)acetamide
  • 2-Iodo-N-(2-furylmethyl)acetamide

Uniqueness

2-Bromo-N-(2-furylmethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXODYBCGBCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586390
Record name 2-Bromo-N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-75-3
Record name 2-Bromo-N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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